1h-Pyrrolo[2,3-c]pyridin-4-ol
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-4-8-3-6-5(7)1-2-9-6/h1-4,9-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRYWJGXCWOVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=CC(=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 1h Pyrrolo 2,3 C Pyridin 4 Ol Derivatives
Electrophilic Substitution Reactions on the Pyrrole (B145914) Moiety
The fused pyrrole ring in the 1H-pyrrolo[2,3-c]pyridine system is analogous to indole (B1671886), making it the primary site for electrophilic aromatic substitution. The electron-donating character of the pyrrole nitrogen enhances the nucleophilicity of the five-membered ring, directing electrophiles to attack its carbon positions.
Theoretical principles and extensive studies on related isomers, such as 1H-pyrrolo[2,3-b]pyridine (7-azaindole), indicate that electrophilic substitution occurs predominantly at the C3-position. rsc.orgquora.com This preference is attributed to the formation of a more stable cationic intermediate (sigma complex) where the positive charge can be delocalized without involving the pyridine (B92270) nitrogen. quora.com Common electrophilic substitution reactions include:
Halogenation: Bromination or chlorination, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group using nitric acid in the presence of sulfuric acid.
Sulfonation: Reaction with fuming sulfuric acid to introduce a sulfonic acid group.
Friedel-Crafts Reactions: Acylation or alkylation, although these reactions can be challenging on azaindoles due to the basicity of the pyridine nitrogen, which can coordinate with the Lewis acid catalyst.
While these reactions are well-established for the indole and 7-azaindole (B17877) scaffolds, specific documented examples for 1H-pyrrolo[2,3-c]pyridin-4-ol are limited in readily available literature. However, the fundamental reactivity pattern is expected to hold, with the C3-position being the most probable site of electrophilic attack.
Table 1: Predicted Electrophilic Substitution Reactions on the Pyrrole Moiety This table is based on the established reactivity of analogous heterocyclic systems, as specific literature for this compound is scarce.
| Reaction | Typical Reagent(s) | Expected Position of Substitution | Product Type |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C3 | 3-Bromo-1H-pyrrolo[2,3-c]pyridin-4-ol |
| Nitration | HNO₃ / H₂SO₄ | C3 | 3-Nitro-1H-pyrrolo[2,3-c]pyridin-4-ol |
| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | C3 | 3-Acyl-1H-pyrrolo[2,3-c]pyridin-4-ol |
Nucleophilic Substitution Reactions on the Pyridine Moiety
The pyridine ring in this compound is electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the ring nitrogen. The C4-position is electronically analogous to the para-position of pyridine, making it a prime site for nucleophilic attack, as the negative charge of the intermediate Meisenheimer complex can be effectively stabilized by the electronegative nitrogen atom. stackexchange.comyoutube.com
The hydroxyl group at C4 is a poor leaving group. Therefore, a crucial first step in performing nucleophilic substitution at this position is its conversion into a more effective leaving group. A common and efficient method is the transformation of the 4-ol to a 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
The resulting 4-chloro-1H-pyrrolo[2,3-c]pyridine is a versatile intermediate. The C4-chloro substituent is readily displaced by a wide range of nucleophiles, a strategy extensively used in the synthesis of kinase inhibitors. researchgate.netpharmablock.com
Common Nucleophilic Substitution Reactions:
Amination: Reaction with primary or secondary amines, often catalyzed by palladium complexes (Buchwald-Hartwig amination) or under thermal conditions, to yield 4-amino derivatives.
Alkoxylation/Aryloxylation: Displacement with alkoxides or phenoxides to form 4-ether derivatives.
Thiolation: Reaction with thiols or thiolates to produce 4-thioether compounds.
Table 2: Examples of Nucleophilic Substitution on 4-Chloro-1H-pyrrolo[2,3-c]pyridine Derivatives
| Nucleophile | Reaction Conditions | Product Class | Reference Analogy |
|---|---|---|---|
| Primary/Secondary Amines (e.g., R₂NH) | Heat, base (e.g., DIPEA) or Pd-catalysis | 4-Amino-1H-pyrrolo[2,3-c]pyridines | researchgate.net |
| Alcohols/Phenols (e.g., ROH/ArOH) | Strong base (e.g., NaH) | 4-Alkoxy/Aryloxy-1H-pyrrolo[2,3-c]pyridines | sci-hub.se |
| Thiols (e.g., RSH) | Base (e.g., NaH, K₂CO₃) | 4-(Alkyl/Aryl)thio-1H-pyrrolo[2,3-c]pyridines | sci-hub.se |
Oxidation and Reduction Pathways
The this compound scaffold can undergo both oxidation and reduction, affecting either the heterocyclic core or its substituents.
Oxidation: The oxidation of azaindoles can lead to a variety of products depending on the oxidant and reaction conditions. A study on the oxidation of hydroxylated 5- and 6-azaindoles using the hypervalent iodine reagent [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) demonstrated a significant solvent-dependent effect. rsc.org
In a mixture of acetonitrile and water , oxidation of a hydroxymethoxyazaindole derivative led to the formation of a trioxopyrrolopyridine structure, indicating extensive oxidation of the pyrrole ring.
In contrast, when the reaction was conducted in acetonitrile and methanol , a functionalized azaindole was obtained, suggesting a more controlled oxidation pathway.
This research highlights that the choice of solvent can direct the oxidation of the this compound system towards either ring degradation or milder functionalization.
Reduction: Reduction of the pyrrolopyridine system typically targets the pyrrole ring, as the pyridine ring is more resistant to catalytic hydrogenation under standard conditions. Hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can reduce the C2-C3 double bond of the pyrrole moiety to yield the corresponding 2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-4-ol, also known as a 6-azaindoline derivative. More forceful conditions may be required to reduce the pyridine ring.
Ring-Opening and Rearrangement Mechanisms
Ring-opening and rearrangement reactions of the 1H-pyrrolo[2,3-c]pyridine core are not extensively documented. However, such transformations are known for related heterocyclic systems and can occur under specific conditions. For instance, treatment of a 2-phenyl-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole isomer) with chloroform (B151607) and a strong base was reported to cause a ring-expansion of the pyrrole moiety, yielding a 1,8-naphthyridine (B1210474) derivative. rsc.org While this applies to a different isomer, it illustrates that the fused azaindole skeleton possesses the potential for skeletal rearrangements under certain reactive conditions. The stability of the 1H-pyrrolo[2,3-c]pyridine system generally precludes facile ring-opening or rearrangement under standard synthetic transformations.
Derivatization for Functionalization
The this compound scaffold is a versatile template for further functionalization, primarily leveraging the reactivity of the 4-hydroxyl group and the C-H bonds of the heterocyclic rings.
Functionalization via the 4-Hydroxyl Group: As discussed in section 3.2, the hydroxyl group is a key functional handle. Its conversion to a halide or triflate enables a host of SNAr reactions. Furthermore, it can undergo:
O-Alkylation: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form 4-alkoxy derivatives.
O-Acylation: Esterification with acyl chlorides or anhydrides to produce 4-acyloxy derivatives.
Functionalization of the Ring System: Beyond substitution at the C4-position, other positions on the bicyclic system can be functionalized, often using modern cross-coupling methodologies.
Palladium-Catalyzed Cross-Coupling: If a halogen is present on the ring (e.g., at C3, C5, or C7), Suzuki, Stille, Sonogashira, or Buchwald-Hartwig coupling reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds. nih.gov This is a cornerstone strategy for building the complex molecular architectures required for potent and selective kinase inhibitors.
Lithiation and Electrophilic Quench: Directed ortho-metalation (DoM) can be used to functionalize positions adjacent to existing directing groups. For instance, lithiation of a protected azaindole can direct an electrophile to a specific position on either the pyrrole or pyridine ring. researchgate.net
The strategic derivatization of the this compound core at multiple positions is fundamental to its application in drug discovery, allowing for the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.
Spectroscopic and Structural Characterization of 1h Pyrrolo 2,3 C Pyridin 4 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The introduction of a hydroxyl (-OH) group at the C4-position of the 6-azaindole (B1212597) scaffold is expected to induce significant changes in the chemical shifts of the neighboring protons and carbon atoms.
The ¹H NMR spectrum of 1H-pyrrolo[2,3-c]pyridin-4-ol is anticipated to display distinct signals for the aromatic protons and the protons of the NH and OH groups. The electron-donating nature of the hydroxyl group will likely cause a general upfield shift (to lower ppm values) for the protons on the pyridine (B92270) ring compared to the parent 6-azaindole. The pyrrole (B145914) ring protons are also expected to be influenced, albeit to a lesser extent.
The expected proton signals are:
A broad singlet for the N-H proton of the pyrrole ring, typically in the range of 11-12 ppm.
A singlet for the O-H proton of the hydroxyl group, the chemical shift of which will be highly dependent on the solvent and concentration.
Doublets for the H-2 and H-3 protons of the pyrrole ring, with a characteristic small coupling constant (J ≈ 2-3 Hz).
Singlets or doublets for the remaining protons on the pyridine ring (H-5 and H-7), with their chemical shifts influenced by the position of the hydroxyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analysis of 6-azaindole and substituted derivatives)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | 11.0 - 12.0 | br s | - |
| H-2 | 7.0 - 7.5 | d | ~3.0 |
| H-3 | 6.4 - 6.8 | d | ~3.0 |
| OH | Variable | br s | - |
| H-5 | 6.8 - 7.2 | d | ~5.0 |
| H-7 | 8.0 - 8.4 | d | ~5.0 |
The ¹³C NMR spectrum will provide further structural confirmation. The carbon atom bearing the hydroxyl group (C-4) is expected to show a significant downfield shift due to the deshielding effect of the oxygen atom. The other carbon atoms in the pyridine ring will also experience shifts, while the carbons of the pyrrole ring will be less affected.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analysis of 6-azaindole and substituted derivatives)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 120 - 125 |
| C-3 | 100 - 105 |
| C-3a | 125 - 130 |
| C-4 | 155 - 160 |
| C-5 | 110 - 115 |
| C-7 | 140 - 145 |
| C-7a | 145 - 150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight and investigating the fragmentation patterns of this compound. The nominal molecular weight of the compound is 134.14 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 134. The fragmentation pattern will likely involve the initial loss of neutral molecules such as HCN or CO, which is characteristic of pyridine and phenol-containing compounds. Key expected fragments include:
[M-HCN]⁺: Loss of hydrogen cyanide from the pyridine ring.
[M-CO]⁺: Loss of carbon monoxide, a common fragmentation pathway for phenols and related hydroxy-heterocycles.
Subsequent fragmentations would involve the breakdown of the bicyclic ring system.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by absorption bands corresponding to its key functional groups.
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
N-H stretch: A sharp to moderately broad band around 3100-3500 cm⁻¹ corresponding to the pyrrole N-H bond.
C=C and C=N stretching: A series of bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.
C-O stretch: A strong band in the 1200-1300 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | 3200 - 3600 | Strong, Broad |
| N-H stretch | 3100 - 3500 | Medium, Sharp |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C and C=N stretch | 1500 - 1650 | Medium to Strong |
| C-O stretch | 1200 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands arising from π-π* electronic transitions within the aromatic system. Compared to 6-azaindole, the presence of the hydroxyl group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The spectrum of 6-azaindole is known to be sensitive to pH, and it is expected that this compound will exhibit similar pH-dependent spectral changes due to the protonation of the pyridine nitrogen and deprotonation of the hydroxyl group.
Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography)
While no published crystal structure for this compound is currently available, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. Such an analysis would precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups. In the solid state, it is highly probable that molecules of this compound would form an extensive network of hydrogen bonds, influencing the crystal packing. The planarity of the bicyclic ring system would also be confirmed.
Computational and Theoretical Investigations of 1h Pyrrolo 2,3 C Pyridin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic properties that govern the stability, reactivity, and interaction potential of molecules. For heterocyclic systems like 1H-Pyrrolo[2,3-c]pyridin-4-ol, these methods can predict the distribution of electrons and the nature of molecular orbitals, which are key determinants of chemical behavior.
The 1H-pyrrolo[2,3-c]pyridine scaffold is a fused bicyclic system combining an electron-rich pyrrole (B145914) ring with an electron-deficient pyridine (B92270) ring. Theoretical studies on the parent azaindole systems confirm this electronic dichotomy; the pyridine ring acts as a π-electron and sigma acceptor, while the pyrrole ring functions as a π-electron donor. researchgate.net This electronic arrangement significantly influences the molecule's reactivity.
In the case of 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine), an isomer of the title compound, the carbon at position 3 is found to have the highest electron density, making it a primary site for electrophilic attack. researchgate.net Conversely, the nitrogen atom in the pyridine ring pulls considerable electron density from the surrounding carbon atoms, deactivating this ring towards electrophilic substitution but activating it for nucleophilic attack. nih.govtugraz.at For this compound specifically, the hydroxyl group at the C4 position, being an electron-donating group, would further influence the π-electron distribution across the pyridine part of the ring system. The precise electron density at each atom dictates the molecule's susceptibility to various chemical reactions and its ability to form non-covalent interactions with biological targets.
Molecular Orbital (MO) theory, particularly through the lens of Frontier Molecular Orbital (FMO) theory, provides a powerful framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis, defining the molecule's ability to donate and accept electrons, respectively. researchgate.net
For pyrrolopyridine derivatives, Density Functional Theory (DFT) calculations are commonly employed to model these orbitals. jetir.org The HOMO is typically distributed over the electron-rich pyrrole moiety, while the LUMO is concentrated on the electron-deficient pyridine ring. jetir.org The energy gap between the HOMO and LUMO (E-gap) is a critical parameter indicating the molecule's kinetic stability and reactivity; a smaller gap generally corresponds to higher reactivity. researchgate.net For a novel Schiff base derivative of 1H-pyrrolo[2,3-b]pyridine, DFT calculations revealed a HOMO-LUMO gap of 4.0313 eV, suggesting a stable and electronically active compound. jetir.org This type of analysis for this compound would be essential for predicting its reactivity profile and electronic transition properties.
Table 1: Key Concepts in Molecular Orbital Theory
| Parameter | Description | Significance in Reactivity Prediction |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. The energy of the HOMO is associated with the ionization potential. Regions of high HOMO density are susceptible to electrophilic attack. researchgate.net |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. The energy of the LUMO is related to the electron affinity. Regions of high LUMO density are susceptible to nucleophilic attack. researchgate.net |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A small gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. researchgate.netjetir.org |
Molecular Docking and Dynamics Simulations for Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its protein target. These methods provide atomic-level detail on binding conformations, key interactions, and the stability of the ligand-protein complex.
Studies on pyrrolopyridone analogues, which share a core structure with this compound, have effectively used these techniques to understand their mechanism of inhibiting bromodomain and extra-terminal domain (BET) proteins. nih.govacs.org In simulations involving the bromodomain-containing protein 4 (BRD4), the pyrrolopyridone core consistently forms critical hydrogen bonds with a conserved asparagine residue (N140 in bromodomain 1 and N433 in bromodomain 2). nih.gov The carbonyl moiety of the pyridone core is crucial for this interaction. nih.gov
MD simulations, often run for extended periods (e.g., 1000 nanoseconds), are then used to assess the stability of these predicted binding poses. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored; low and stable RMSD values suggest a stable binding complex. nih.gov Such simulations have confirmed that inhibitors with the pyrrolopyridone scaffold can bind stably within the active sites of BRD4. nih.gov These findings provide a strong basis for modeling how this compound could interact with similar targets, with its hydroxyl and pyrrole NH groups acting as potential hydrogen bond donors and the pyridine nitrogen and lactam oxygen as acceptors.
| Y139 | π-π Stacking | Potential stacking interaction between the aromatic ring of the inhibitor and the tyrosine residue, enhancing binding stability. nih.gov |
In Silico Prediction of Molecular Properties for Lead Compound Optimization
The transformation of a hit compound into a viable drug candidate requires careful optimization of its molecular properties, particularly those related to ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity. In silico prediction of these properties is a rapid and cost-effective way to guide this optimization process. alliedacademies.orgjapsonline.com
For scaffolds like this compound, computational models can predict a range of crucial parameters. These include physicochemical properties governed by Lipinski's Rule of Five (e.g., molecular weight, logP, hydrogen bond donors and acceptors), which assess the "drug-likeness" of a molecule for oral bioavailability. asianpubs.org Studies on related azaindole derivatives have successfully used these predictions to design compounds with favorable properties. alliedacademies.orgasianpubs.org Advanced models can also predict ADME characteristics such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and potential inhibition of key metabolic enzymes like cytochrome P450 (CYP450). alliedacademies.orgscirp.org For instance, in silico screening of azaindole derivatives helped identify compounds that were non-carcinogenic and had good interaction energies with their targets. alliedacademies.org
Table 3: Key Molecular Properties Predicted In Silico for Lead Optimization
| Property | Importance in Drug Development |
|---|---|
| LogP / LogD | Measures lipophilicity, which affects solubility, absorption, and membrane permeability. |
| Topological Polar Surface Area (TPSA) | Predicts transport properties, including intestinal absorption and blood-brain barrier penetration. chemscene.com |
| Aqueous Solubility (LogS) | Crucial for absorption and formulation. Poor solubility is a major hurdle in drug development. |
| Human Intestinal Absorption (HIA) | Predicts the extent to which a compound will be absorbed from the gut after oral administration. alliedacademies.org |
| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to interact with its target and influences its distribution and clearance. |
| CYP450 Inhibition | Predicts the likelihood of drug-drug interactions, as CYP enzymes are major players in drug metabolism. |
| Hepatotoxicity | Assesses the potential for the compound to cause liver damage. japsonline.com |
Pharmacophore Modeling for Receptor Binding
Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific receptor. These models serve as 3D queries for screening large compound libraries to find new, structurally diverse molecules with the potential for similar biological activity. nih.govwjgnet.com
A pharmacophore model can be generated using either a ligand-based approach (by superimposing a set of active molecules) or a structure-based approach (by analyzing the key interaction points within a known ligand-receptor complex). nih.govwjgnet.com For kinase inhibitors, a common target class for pyrrolopyridine scaffolds, pharmacophore models often include features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. wjgnet.comacs.org For example, a ligand-based pharmacophore hypothesis for JAK3 kinase inhibitors was defined as ADDRR, comprising one acceptor, two donors, and two aromatic rings. wjgnet.com
For this compound, a pharmacophore model could be developed based on its known active derivatives or by analyzing its docked pose within a target protein. The model would highlight the critical roles of the pyrrole NH (H-bond donor), the pyridine nitrogen (H-bond acceptor), the C4-hydroxyl (H-bond donor/acceptor), and the bicyclic aromatic system (hydrophobic/aromatic feature). This model would be instrumental in guiding the design of new analogs with improved potency and selectivity. nih.gov
Table 4: Common Pharmacophoric Features and Their Roles
| Feature | Description | Typical Role in Receptor Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | A functional group that can donate a hydrogen atom to form a hydrogen bond (e.g., -OH, -NH). | Forms directional interactions with acceptor groups (e.g., C=O, N) on the protein, often crucial for affinity and specificity. |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen atom in a hydrogen bond (e.g., carbonyl oxygen, pyridine nitrogen). | Complements HBDs on the protein to form stabilizing hydrogen bonds. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system (e.g., phenyl, pyridine, pyrrole). | Participates in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. |
| Hydrophobic Feature (HY) | A non-polar group (e.g., alkyl chain, aliphatic ring). | Occupies hydrophobic pockets in the binding site, contributing to binding affinity through the hydrophobic effect. |
| Positive/Negative Ionizable | A group that can carry a formal positive or negative charge at physiological pH. | Forms strong salt bridges or ionic interactions with charged residues on the protein. |
Preclinical Biological Activity of 1h Pyrrolo 2,3 C Pyridin 4 Ol Derivatives
Lysine-Specific Demethylase 1 (LSD1) Inhibition
A primary area of investigation for 1H-pyrrolo[2,3-c]pyridine derivatives has been their potent inhibitory activity against Lysine-Specific Demethylase 1 (LSD1/KDM1A). researchgate.net LSD1 is an epigenetic enzyme that is overexpressed in various cancers, making it a promising therapeutic target. researchgate.netresearchgate.net Researchers have successfully designed and synthesized novel series of 1H-pyrrolo[2,3-c]pyridin derivatives as highly potent, reversible LSD1 inhibitors. nih.govresearcher.life
Structure-guided design efforts, using previously reported LSD1 inhibitors like GSK-354 as a basis, have led to the discovery of 1H-pyrrolo[2,3-c]pyridine derivatives with exceptional enzymatic potency. nih.govtheraindx.com One standout derivative, compound 46 (also known as LSD1-UM-109), demonstrated an IC₅₀ value of 3.1 nM against LSD1, a significant improvement over the parent compound GSK-354. nih.govtheraindx.com Other derivatives in this class have also shown nanomolar enzymatic IC₅₀ values, with some achieving Kᵢ values as low as 29 nM. researchgate.netresearcher.life
A critical aspect of their development is selectivity. Studies have shown that these compounds possess high selectivity for LSD1 over related monoamine oxidases (MAO-A and MAO-B), with some derivatives exhibiting over 160-fold selectivity. researchgate.net This selectivity is crucial for minimizing off-target effects.
Table 1: Enzymatic Inhibition of LSD1 by 1H-Pyrrolo[2,3-c]pyridine Derivatives
| Compound | Target | IC₅₀ (nM) | Notes |
|---|---|---|---|
| 46 (LSD1-UM-109) | LSD1 | 3.1 | A highly potent, reversible inhibitor. nih.govtheraindx.com |
| GSK-354 | LSD1 | 130 | Parent compound for design inspiration. theraindx.com |
| Compound Series | LSD1 | Kᵢ as low as 29 | Showed >160x selectivity vs. MAO-A/B. researchgate.net |
The potent enzymatic inhibition of LSD1 by 1H-pyrrolo[2,3-c]pyridine derivatives translates into powerful antiproliferative activity in various cancer cell lines. nih.gov These compounds have shown particular efficacy against acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) cell lines. researcher.lifetheraindx.com
For instance, compound 46 inhibited cell growth with IC₅₀ values of 0.6 nM in the MV4;11 AML cell line and 1.1 nM in the H1417 SCLC cell line. nih.govtheraindx.com Another derivative, compound 49 , also showed nanomolar potency with IC₅₀ values of 0.7 nM and 2.3 nM in MV4-11 and H1417 cells, respectively. theraindx.com A separate series of derivatives yielded compound 23e , which exhibited highly potent antiproliferative activity against AML (MV4-11 and Kasumi-1) and SCLC (NCI-H526) cell lines. researcher.life
Table 2: Antiproliferative Activity of 1H-Pyrrolo[2,3-c]pyridine Derivatives
| Compound | Cancer Type | Cell Line | IC₅₀ (nM) |
|---|---|---|---|
| 46 (LSD1-UM-109) | AML | MV4;11 | 0.6 nih.govtheraindx.com |
| AML | MOLM-13 | 31 nih.govtheraindx.com | |
| SCLC | H1417 | 1.1 nih.govtheraindx.com | |
| 49 | AML | MV4-11 | 0.7 theraindx.com |
| SCLC | H1417 | 2.3 theraindx.com | |
| 23e | AML | MV4-11, Kasumi-1 | Highly Potent researcher.life |
Beyond inhibiting proliferation, certain 1H-pyrrolo[2,3-c]pyridine derivatives have been shown to induce differentiation in AML cell lines. researcher.life This is a significant finding, as forcing malignant cells to mature and differentiate is a key therapeutic strategy in oncology. LSD1 inhibition is known to impede differentiation in cancer cells, and the reversal of this effect by these derivatives underscores their mechanism of action and therapeutic potential. mdpi.com
Potential as a Scaffold for Kinase Inhibitors
The broader pyrrolopyridine scaffold, including isomers of the 1H-pyrrolo[2,3-c]pyridine structure, is recognized as a "privileged structure" in the development of kinase inhibitors. nih.govmdpi.com Various derivatives have been developed as potent inhibitors of a range of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
For example, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been evaluated as inhibitors of c-Met, ALK, and Polo-like kinase 4 (PLK4). nih.govkoreascience.kr Other pyrrolopyrimidine derivatives have shown inhibitory activity against EGFR, Her2, VEGFR2, and CDK2. mdpi.com The structural versatility of the core ring system allows it to be adapted to target the ATP-binding pockets of different kinases, highlighting the potential of 1H-pyrrolo[2,3-c]pyridine as a foundational scaffold for developing novel kinase inhibitors. nih.gov
Investigations into Antitumor Properties
The antitumor properties of 1H-pyrrolo[2,3-c]pyridine derivatives are supported by both in vitro and in vivo data. The potent, single-digit nanomolar antiproliferative activity against multiple AML and SCLC cell lines demonstrates strong in vitro efficacy. nih.govtheraindx.com
Furthermore, these findings have been extended to preclinical in vivo models. The most promising compound from one study, 23e , was shown to effectively suppress tumor growth in an AML xenograft model, providing crucial evidence of its potential as a therapeutic agent for advanced cancers. researcher.life Other isomers, such as 1H-pyrrolo[3,2-c]pyridine derivatives, have also demonstrated high potency against melanoma cell lines. nih.govnih.gov
Modulation of Other Biological Pathways
In addition to their primary function as LSD1 inhibitors, these derivatives have been found to modulate other important biological pathways. For instance, select compounds have been shown to effectively activate the expression of CD86 mRNA in MV4-11 cells. researcher.life CD86 is a protein crucial for immune cell activation, suggesting a potential immunomodulatory role for these compounds.
Moreover, related LSD1 inhibitors have been reported to reverse the epithelial to mesenchymal transition (EMT), a key process involved in cell migration and invasion. researchgate.net By potentially impacting pathways related to immune response and cell metastasis, the 1H-pyrrolo[2,3-c]pyridine scaffold demonstrates a capacity for multi-faceted antitumor activity.
Anti-inflammatory Effects
A comprehensive search of scientific databases and research articles did not yield any specific studies detailing the preclinical anti-inflammatory effects of 1H-Pyrrolo[2,3-c]pyridin-4-ol derivatives. Consequently, there is no available data to report on their efficacy, mechanisms of action, or structure-activity relationships in the context of inflammation.
Interactive Data Table: Anti-inflammatory Activity of this compound Derivatives No data available
Antimicrobial Activities
Similarly, there is a lack of published research on the antimicrobial properties of this compound derivatives. Preclinical evaluations against various bacterial or fungal strains have not been reported, and therefore, no data on their spectrum of activity, minimum inhibitory concentrations (MICs), or potential as antimicrobial agents can be provided.
Interactive Data Table: Antimicrobial Activity of this compound Derivatives No data available
Medicinal Chemistry Research and Structure Activity Relationships Sars
1H-Pyrrolo[2,3-c]pyridin-4-ol as a Privileged Scaffold in Drug Discovery
A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a promising starting point for the design of novel drugs. Extensive searches of medicinal chemistry literature and databases reveal no significant body of work that establishes This compound as a privileged scaffold. While other pyrrolopyridine isomers have been identified as privileged structures in various therapeutic areas, the specific 4-hydroxy substituted 6-azaindole (B1212597) core of this compound has not been reported to possess this characteristic. The scientific community has yet to publish research demonstrating its broad applicability across different receptor or enzyme families.
Systematic Structure-Activity Relationship (SAR) Studies of Derivatives
Systematic SAR studies are crucial for understanding how chemical modifications to a core structure influence its biological activity, thereby guiding the optimization of lead compounds.
Impact of Substituent Modifications on Biological Efficacy
A comprehensive review of the scientific literature yielded no detailed SAR studies on derivatives of This compound . There is a lack of published data on how modifications of substituents at various positions of the pyrrolo[2,3-c]pyridin-4-ol ring system affect biological efficacy. Consequently, no data tables summarizing such findings can be generated.
Positional Isomerism and Pharmacological Profiles
While the broader class of pyrrolopyridines (azaindoles) has six possible positional isomers, and their differential pharmacological profiles are a subject of interest, there is no available research that specifically compares the pharmacological profile of This compound with its other positional isomers. Such comparative studies are essential for understanding the role of the nitrogen atom's position in the pyridine (B92270) ring and the hydroxyl group's position on the scaffold's biological activity.
Applications in Fragment-Based Drug Design
Fragment-based drug design (FBDD) involves the screening of small, low-molecular-weight compounds (fragments) that can bind to a biological target. These fragments can then be grown or linked to develop more potent lead compounds. A search of the literature did not reveal any instances of This compound or its close derivatives being utilized in fragment-based screening campaigns. Therefore, there are no research findings or data tables to present regarding its application in this area of drug discovery.
Future Research Directions and Concluding Remarks
Advancements in Synthesis and Derivatization Strategies
The continued success in developing novel therapeutics based on the 1H-pyrrolo[2,3-c]pyridine core is contingent upon the evolution of synthetic chemistry. While established methods like the Bartoli, Fischer, and Hemetsberger-Knittel syntheses have been foundational, future efforts should focus on enhancing efficiency, sustainability, and the capacity for diversification. nbuv.gov.uaresearchgate.netnih.gov
Key future directions include:
Development of Novel Cyclization Methods: Research into new catalytic systems, potentially involving photoredox or electrochemistry, could provide milder and more efficient routes to the core structure, bypassing the limitations of traditional high-temperature reactions.
Late-Stage Functionalization: The ability to modify the scaffold in the final steps of a synthetic sequence is crucial for generating diverse compound libraries for screening. Future work should emphasize the development of regioselective C-H activation and functionalization techniques. This would allow for the rapid introduction of various substituents to probe structure-activity relationships (SAR) more effectively.
Flow Chemistry and Automation: Implementing continuous flow manufacturing and automated synthesis platforms can accelerate the production of derivatives. These technologies offer improved control over reaction parameters, enhance safety, and facilitate high-throughput library synthesis, which is essential for lead discovery and optimization.
Green Chemistry Approaches: A shift towards more environmentally benign synthetic routes is necessary. This includes using greener solvents, reducing waste, and developing catalytic processes that minimize the use of stoichiometric reagents.
A summary of established and emerging synthetic approaches is presented below.
| Synthetic Strategy | Description | Future Advancements |
|---|---|---|
| Bartoli Indole (B1671886) Synthesis | Reaction of nitroarenes with vinyl Grignard reagents to form the pyrrole (B145914) ring. researchgate.net | Development of milder reaction conditions and tolerance for a wider range of functional groups. |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of arylhydrazones. nbuv.gov.ua | Exploration of novel catalysts to improve yields and regioselectivity. |
| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki and Sonogashira for C-C bond formation to functionalize the core. nih.govsemanticscholar.org | Application of new ligand systems to expand substrate scope and improve reaction efficiency. |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Focus on achieving high regioselectivity for late-stage diversification of complex molecules. |
Elucidation of Comprehensive Mechanisms of Action
Many derivatives of 1H-pyrrolo[2,3-c]pyridine are known to function as ATP-competitive kinase inhibitors, a mechanism attributed to the scaffold's ability to form key hydrogen bonds in the hinge region of kinase active sites. nih.govnih.gov However, a comprehensive understanding of their biological effects requires looking beyond primary target inhibition.
Future research must focus on:
Target Deconvolution and Off-Target Profiling: It is crucial to identify the full spectrum of molecular targets for any given compound. Advanced techniques like chemical proteomics and activity-based protein profiling can reveal unintended "off-targets," which may contribute to both therapeutic efficacy and potential toxicity.
Downstream Signaling Pathway Analysis: Moving beyond the direct target, researchers need to map the downstream consequences of target inhibition. Comprehensive phosphoproteomics and transcriptomics studies can elucidate how these compounds modulate complex cellular signaling networks, leading to their ultimate anti-proliferative or other biological effects.
Investigation of Resistance Mechanisms: As with any targeted therapy, the development of resistance is a major clinical challenge. Future studies should proactively investigate potential resistance mechanisms through long-term cell culture studies and the analysis of resistant clones. This can inform the design of next-generation inhibitors or combination therapy strategies.
Exploration of Novel Biological Targets and Therapeutic Areas
While the 1H-pyrrolo[2,3-c]pyridine scaffold has been extensively explored for kinase inhibition in oncology, its therapeutic potential is likely much broader. nbuv.gov.uanih.gov A forward-looking approach would involve systematically screening these compounds against new targets and in different disease contexts.
Promising areas for future exploration include:
Neurodegenerative Diseases: Given that kinases like DYRK1A are implicated in conditions such as Alzheimer's disease, derivatives of this scaffold could be explored as neuroprotective agents. nih.gov
Inflammatory and Autoimmune Disorders: Many kinases play critical roles in immune signaling. Pyrrolo[2,3-c]pyridine derivatives could be developed as inhibitors of Janus kinases (JAKs) or other inflammatory kinases for the treatment of diseases like rheumatoid arthritis or inflammatory bowel disease.
Infectious Diseases: The scaffold has already shown promise in developing agents against Mycobacterium tuberculosis by inhibiting enzymes like DprE1. nih.gov This warrants further exploration against other bacterial, viral (e.g., HIV integrase mdpi.com), and parasitic targets.
Non-Kinase Targets: The structural features of the 6-azaindole (B1212597) core make it suitable for targeting other enzyme families or protein-protein interactions. For example, derivatives have been investigated as modulators of the Wnt signaling pathway and as tubulin polymerization inhibitors. nih.govwipo.int
The table below highlights some of the known and potential applications for this versatile scaffold.
| Therapeutic Area | Biological Target Class | Specific Examples | Reference |
|---|---|---|---|
| Oncology | Kinase Inhibitors | FGFR4, c-Met, CDK2, BRAF | nih.govnih.govmdpi.comacs.org |
| Oncology | Cytoskeletal Proteins | Tubulin (Colchicine-binding site) | nih.gov |
| Neurodegeneration | Kinase Inhibitors | DYRK1A | nih.gov |
| Infectious Disease | Enzyme Inhibitors | Mycobacterium tuberculosis DprE1 | nih.gov |
| Analgesia | Not Fully Elucidated | Opioid receptor affinity investigated | mdpi.com |
Integration of Advanced Computational Design in Lead Optimization
Structure-based drug design and molecular docking have been instrumental in optimizing 1H-pyrrolo[2,3-c]pyridine derivatives. semanticscholar.orgnih.gov The next leap in efficiency and precision will come from integrating more advanced computational methodologies into the drug discovery pipeline.
Future computational efforts should incorporate:
Machine Learning and Artificial Intelligence (AI): AI-driven models can be trained on existing SAR data to predict the activity of virtual compounds, prioritize synthetic targets, and suggest novel molecular structures with desired properties. This can significantly reduce the number of compounds that need to be synthesized and tested.
Molecular Dynamics (MD) Simulations: While docking provides a static picture of binding, MD simulations can model the dynamic behavior of the ligand-protein complex over time. researchgate.net This provides deeper insights into binding stability, the role of solvent, and potential allosteric effects, leading to more rational compound design.
Advanced Binding Affinity Prediction: Techniques like free energy perturbation (FEP) can provide more accurate predictions of binding affinity compared to standard docking scores. Although computationally intensive, their application to a smaller number of high-priority candidates can greatly improve the chances of success in lead optimization.
In Silico ADMET Prediction: Early prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial. Advanced computational models can flag potential liabilities early in the design cycle, allowing medicinal chemists to focus on compounds with a higher probability of becoming successful drugs. researchgate.net
Concluding Remarks
The 1H-pyrrolo[2,3-c]pyridin-4-ol scaffold and its derivatives represent a highly versatile and valuable class of compounds in medicinal chemistry. The extensive research into their role as kinase inhibitors has paved the way for their development as targeted anticancer agents. However, the full therapeutic potential of this scaffold is far from realized. Future research efforts that combine innovative synthetic chemistry, deep mechanistic biology, broad therapeutic exploration, and cutting-edge computational science will undoubtedly unlock new applications for these molecules, leading to the development of novel and effective therapies for a wide range of human diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-Pyrrolo[2,3-c]pyridin-4-ol derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A typical procedure involves refluxing intermediates (e.g., 4-6) with oxidizing agents like chloranil in xylene for 25–30 hours, followed by NaOH treatment, organic layer separation, and recrystallization from methanol . Derivatives such as ethyl esters (e.g., ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate) are synthesized via esterification, requiring careful control of reaction stoichiometry and purification via column chromatography . Optimization includes adjusting reflux duration, solvent polarity, and catalyst choice to improve yields.
Q. How can spectroscopic techniques (NMR, HPLC) be applied to characterize pyrrolopyridine derivatives?
- Methodological Answer :
- NMR : Use - and -NMR to confirm regiochemistry and substituent positions. For example, downfield shifts in aromatic protons (δ 7.5–8.5 ppm) indicate conjugation with electron-withdrawing groups .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) resolves closely related impurities .
Advanced Research Questions
Q. How to design kinase inhibition assays for pyrrolopyridine-based inhibitors (e.g., AZ-Dyrk1B-33)?
- Methodological Answer :
- Enzyme Assay : Use recombinant Dyrk1B kinase with a fluorescent ATP-competitive probe. Measure IC via fluorescence polarization (FP) at varying inhibitor concentrations (1–1000 nM) in Tris-HCl buffer (pH 7.5) .
- Cellular Assay : Treat HEK293 cells expressing Dyrk1B with AZ-Dyrk1B-33 (0.1–10 µM) for 24 hours. Quantify phosphorylation of target substrates (e.g., pS421) via Western blot using phospho-specific antibodies .
Q. What strategies resolve contradictory data in biological activity studies (e.g., antimicrobial vs. kinase inhibition)?
- Methodological Answer :
- Dose-Response Analysis : Perform full dose-response curves (e.g., 0.1–100 µM) to identify off-target effects at higher concentrations. Cross-validate using orthogonal assays (e.g., radiometric kinase assays vs. cell viability assays) .
- Structural Confirmation : Re-synthesize disputed compounds and verify structures via X-ray crystallography or 2D NMR to rule out batch-to-batch variability .
Q. How can derivatization improve solubility and bioavailability of pyrrolopyridine scaffolds?
- Methodological Answer :
- Polar Groups : Introduce solubilizing groups (e.g., carboxylic acids, morpholine) at the 2- or 5-position. For example, 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid derivatives show enhanced aqueous solubility (>5 mg/mL in PBS) .
- Prodrug Strategies : Convert hydroxyl groups to phosphate esters (e.g., BMS-626529), which hydrolyze in vivo to active forms. Solubility in DMSO (5 mg/mL) ensures compatibility with in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
